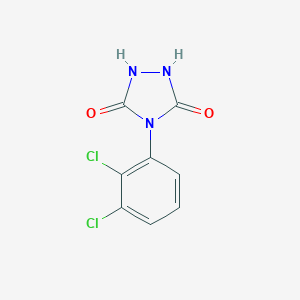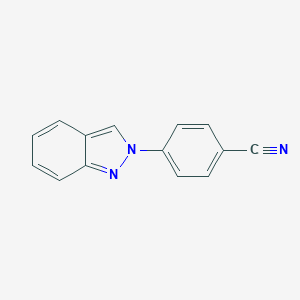
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a chemical compound used in scientific research. It is a tetrahydropyrimidinone derivative that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is not fully understood. However, studies suggest that it induces apoptosis in cancer cells by activating the mitochondrial pathway. It may also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Furthermore, it has been suggested that it inhibits viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
Studies have shown that 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Furthermore, it has been shown to inhibit viral replication, indicating its potential as an antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one in lab experiments is its potential as an anticancer agent. It has shown promising results in inducing apoptosis in cancer cells, making it a potential candidate for further research. However, one limitation of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one. One potential direction is to further investigate its anticancer properties and explore its potential as a therapeutic agent for various types of cancer. Another direction is to study its anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to explore its antiviral properties and its potential as an antiviral agent. Finally, more studies are needed to investigate the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Synthesemethoden
The synthesis of 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with 2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with sodium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been extensively used in scientific research. It has shown potential as an anticancer agent, with studies indicating that it induces apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential as an antiviral agent, with studies showing that it inhibits the replication of certain viruses.
Eigenschaften
Produktname |
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one |
|---|---|
Molekularformel |
C18H14ClF3N2O3 |
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-12-9-5-4-8-11(12)14-13(15(25)10-6-2-1-3-7-10)17(27,18(20,21)22)24-16(26)23-14/h1-9,13-14,27H,(H2,23,24,26) |
InChI-Schlüssel |
GUQBABMONRSNAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)





![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)